molecular formula C20H22BF3N2O3 B8239953 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide

Cat. No.: B8239953
M. Wt: 406.2 g/mol
InChI Key: CUYGWXGMUVMIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide is a boron-containing aromatic amide characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a trifluoromethyl-substituted isonicotinamide moiety. This compound is structurally designed to participate in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group's reactivity with aryl halides or triflates under palladium catalysis . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical research .

Properties

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3N2O3/c1-12-6-7-14(11-15(12)21-28-18(2,3)19(4,5)29-21)26-17(27)13-8-9-25-16(10-13)20(22,23)24/h6-11H,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYGWXGMUVMIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Chemical Name: this compound
  • CAS Number: 2695510-36-0
  • Molecular Formula: C₁₄H₁₈BNO₃F₃
  • Molecular Weight: 305.11 g/mol

The compound exhibits biological activity primarily through its interactions with specific molecular targets involved in cell signaling pathways. Research indicates that the dioxaborolane moiety may contribute to the compound's ability to modulate enzyme activity and influence cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition: The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. An IC50 value of 0.126 μM was reported against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent activity compared to non-cancerous cell lines like MCF10A .
  • Selectivity Index: The selectivity index for MDA-MB-231 cells versus MCF10A cells was approximately 20-fold, suggesting that the compound preferentially targets cancerous cells while sparing normal cells .
  • Mechanistic Insights: The compound induced apoptosis in treated cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in cancer metastasis .

In Vivo Efficacy

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound significantly inhibited lung metastasis compared to control groups and even outperformed known treatments like TAE226 .

Study 1: In Vitro Analysis

A study assessed the biological activity of the compound against various cancer cell lines. The results indicated:

Cell LineIC50 Value (μM)
MDA-MB-231 (TNBC)0.126
MCF10A (Non-cancer)2.5

This data illustrates the compound's selective toxicity towards cancer cells.

Study 2: In Vivo Metastasis Model

In a murine model of TNBC:

  • Treatment Duration: 30 days post-inoculation.
  • Outcome: Significant reduction in metastatic nodules was observed in treated mice compared to controls.

Comparison with Similar Compounds

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinamide (CAS 957103-93-4)

  • Structure : Shares the isonicotinamide core and pinacol boronate group but lacks the trifluoromethyl and 4-methylphenyl substituents.
  • Properties : Lower molecular weight (279.11 g/mol vs. target compound’s ~435.25 g/mol) and reduced lipophilicity due to the absence of CF₃.
  • Applications : Primarily used as a Suzuki coupling intermediate. Its amide group may support hydrogen bonding in drug design .

N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS 1056456-21-3)

  • Structure : Features a methyl-acetamide group instead of isonicotinamide and lacks aromatic substitution.
  • Properties : Simplified amide structure results in higher solubility in polar solvents (e.g., dichloromethane) compared to the target compound .

Analogs with Trifluoromethyl Substitutions

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Contains a trifluoromethylbenzamide group but replaces the boronate with an isopropoxyphenyl moiety.
  • Bioactivity : A fungicide targeting succinate dehydrogenase, highlighting the role of CF₃ in enhancing target binding and persistence .
  • Key Difference : The absence of boron limits its utility in cross-coupling reactions but underscores the CF₃ group’s agrochemical relevance .

1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-one

  • Structure: Shares the trifluoromethyl-isonicotinic acid backbone but incorporates a piperidinone ring instead of a boronate.
  • Applications : Explored in medicinal chemistry for kinase inhibition, emphasizing the CF₃ group’s role in modulating electronic effects .

Boronates with Varied Aromatic Substitutions

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Structure: Features a diethylamino group para to the boronate.
  • Electronic Effects : The electron-donating –N(Et)₂ group enhances boronate reactivity in electron-deficient aryl couplings .
  • Comparison : Unlike the target compound’s electron-withdrawing CF₃ group, this derivative facilitates nucleophilic aromatic substitutions .

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

  • Structure : Chloro-substituted benzylamine with a boronate group.
  • Reactivity : The chloro group enables further functionalization (e.g., Buchwald-Hartwig amination), whereas the target compound’s CF₃ group is less reactive in such transformations .

Key Comparative Data

Compound Molecular Weight (g/mol) Key Substituents Solubility Primary Application
Target Compound ~435.25 CF₃, isonicotinamide, pinacol boronate Low (DMSO/CHCl₃) Drug discovery, Suzuki coupling
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinamide 279.11 Amide, pinacol boronate Moderate (DMF) Cross-coupling intermediate
Flutolanil 323.29 CF₃, benzamide, isopropoxy High (aqueous/organic) Fungicide
N,N-Diethyl-4-(pinacol boronate)aniline 275.20 –N(Et)₂, pinacol boronate High (THF) Electronic materials

Q & A

Q. What are the optimal synthetic conditions for preparing N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide?

Answer: The synthesis involves multi-step reactions, typically requiring:

  • Inert atmosphere (argon/nitrogen) to prevent boronate ester hydrolysis .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction yields .
  • Temperature control : Reactions often proceed at 60–100°C, with precise monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Purification : Column chromatography or recrystallization is used to achieve >95% purity, verified by ¹H/¹³C NMR and mass spectrometry (MS) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., trifluoromethyl and boronate ester groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity, with retention time comparisons against standards .

Q. How should this compound be stored to ensure stability in research settings?

Answer:

  • Storage temperature : 2–8°C in airtight, light-resistant vials to prevent boronate ester degradation .
  • Solubility considerations : Prepare stock solutions in anhydrous DMSO or THF to avoid hydrolysis. Aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of the boronate ester group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Transmetalation : The boronate ester reacts with palladium catalysts to form aryl-Pd intermediates, enabling C–C bond formation .
  • Key variables : Base selection (e.g., K₂CO₃) and ligand choice (e.g., Pd(PPh₃)₄) influence reaction efficiency. Kinetic studies via HPLC-MS track intermediate formation .
  • Challenges : Steric hindrance from the tetramethyl dioxaborolan group may reduce coupling yields, requiring iterative optimization .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets, leveraging the trifluoromethyl group’s hydrophobicity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess boronate ester reactivity and stability in aqueous environments .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported stability or reactivity data?

Answer:

  • Systematic DOE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors affecting reproducibility .
  • Spectroscopic tracking : Use real-time NMR or Raman spectroscopy to detect hydrolysis intermediates under different pH or humidity conditions .
  • Cross-lab validation : Collaborate to standardize protocols (e.g., inert glovebox techniques) and minimize environmental variability .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : LogP increases due to the CF₃ group, enhancing membrane permeability (measured via octanol-water partitioning) .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, assessed via microsomal incubation assays .
  • Crystallography : Single-crystal X-ray diffraction reveals conformational rigidity imparted by the CF₃ group .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeAnalytical Validation MethodReference
Reaction Temperature60–100°CTLC/HPLC
SolventDMF/THF¹H NMR
Purification Yield>95%Column Chromatography

Q. Table 2. Stability Assessment Under Variable Conditions

ConditionDegradation Rate (t₁/₂)Monitoring TechniqueReference
Ambient Humidity24–48 hours¹H NMR
2–8°C (dry)>30 daysHPLC
Aqueous Buffer (pH 7.4)6–12 hoursUV-Vis Spectroscopy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.